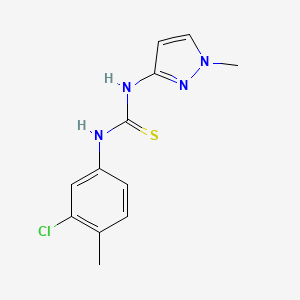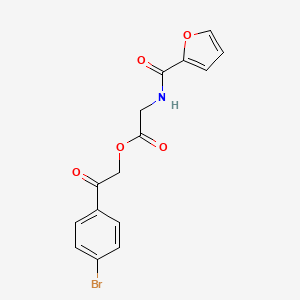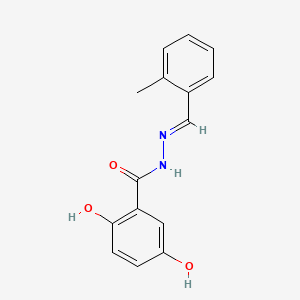![molecular formula C17H22BrN3O2 B4698158 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclohexyl-2-furamide](/img/structure/B4698158.png)
5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclohexyl-2-furamide
Overview
Description
5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclohexyl-2-furamide (referred to as BDF) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDF belongs to the class of pyrazole derivatives and has been found to exhibit a variety of biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of BDF is not fully understood. However, it has been proposed that BDF acts by binding to the gamma-aminobutyric acid (GABA) receptor in the brain, which leads to an increase in GABAergic neurotransmission. This increase in GABAergic neurotransmission results in a decrease in neuronal excitability, which may explain BDF's anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
BDF has been found to exhibit a variety of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. BDF has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition of COX-2 may explain BDF's anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
BDF has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a variety of biochemical and physiological effects that make it useful for studying the mechanisms of action of drugs. However, BDF also has some limitations. It has a relatively short half-life, which may make it difficult to study its long-term effects. Additionally, BDF has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Future Directions
There are several future directions for research on BDF. One area of research could focus on optimizing the synthesis method of BDF to improve its yield and purity. Another area of research could be to study the long-term effects of BDF in animal models to better understand its safety and efficacy. Additionally, BDF could be studied in combination with other drugs to determine its potential as a treatment for various diseases. Finally, further research could be done to elucidate the exact mechanism of action of BDF, which could lead to the development of more effective drugs.
Scientific Research Applications
BDF has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. BDF has also been shown to have potential as a treatment for neuropathic pain, epilepsy, and anxiety disorders. Additionally, BDF has been studied for its potential use in cancer therapy due to its ability to inhibit tumor growth.
properties
IUPAC Name |
5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-cyclohexylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN3O2/c1-11-16(18)12(2)21(20-11)10-14-8-9-15(23-14)17(22)19-13-6-4-3-5-7-13/h8-9,13H,3-7,10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOMJRNVVYANHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3CCCCC3)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4698101.png)

![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(2-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4698110.png)
![3-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)-2-thiophenecarboxylic acid](/img/structure/B4698116.png)
![N-(2-methyl-5-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B4698125.png)
![N-1,3-benzodioxol-5-yl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4698129.png)
![3-chloro-N-{[2-(2-methoxybenzoyl)hydrazino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B4698135.png)
![2-[2-chloro-6-methoxy-4-({[3-(methylamino)propyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B4698143.png)
![5-(4-tert-butylbenzylidene)-2-[4-(1-naphthyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4698145.png)

![ethyl 2-[(2-fluorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B4698154.png)

![N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide](/img/structure/B4698168.png)